molecular formula C12H11FN2O2 B11095108 ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate

ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate

Cat. No.: B11095108
M. Wt: 234.23 g/mol
InChI Key: ZOKKIXIAQHYRFY-CMDGGOBGSA-N
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Description

Ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a fluorophenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 4-fluoroaniline under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate can be compared with similar compounds such as:

    Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate: This compound has a bromine atom instead of a cyano group, which affects its reactivity and applications.

    Ethyl (2E)-3-(4-fluorophenyl)prop-2-enoate: Lacks the cyano and amino groups, making it less versatile in certain reactions.

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(4-fluoroanilino)prop-2-enoate

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3/b9-8+

InChI Key

ZOKKIXIAQHYRFY-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=C(C=C1)F)/C#N

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)F)C#N

Origin of Product

United States

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